4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid typically involves a multi-step process. One efficient synthetic route is based on the “1,2,4-triazine” methodology . The process begins with the preparation of 5-cyano-1,2,4-triazine through direct cyanation of the corresponding 1,2,4-triazine 4-oxide. This is followed by an aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid, yielding monocarboxylic acid. Finally, the two methyl groups in the molecule are oxidized with excess potassium permanganate to obtain the target compound .
Chemical Reactions Analysis
4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sulfuric acid for hydrolysis . The major products formed from these reactions are typically carboxylic acids and their derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is commonly used in the preparation of metal-organic frameworks (MOFs), which have applications in gas storage, separation, catalysis, enzyme immobilization, drug delivery, and the design of electrochemical energy storage devices . Additionally, it serves as a ligand in nickel(II) complexes and a precursor for coordination polymers with lanthanide cations .
Mechanism of Action
The mechanism of action of 4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid primarily involves its ability to act as a ligand, forming complexes with various metal ions. This interaction is facilitated by the carboxyl and pyridine groups in the molecule, which can coordinate with metal ions to form stable complexes . These complexes can then participate in various catalytic and storage processes.
Comparison with Similar Compounds
4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid can be compared to other similar compounds such as pyridine-2,6-dicarboxylic acid and biphenyl-3,4’,5-tricarboxylic acid . While these compounds share some structural similarities, this compound is unique in its ability to form specific metal-organic frameworks and coordination polymers, making it particularly valuable in certain applications .
Properties
Molecular Formula |
C14H9NO6 |
---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
4-(3-carboxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-10(13(18)19)15-11(6-9)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
GJPJIYZHJNJVML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.